

MB 488 NHS ester excitation and emission wavelengths

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Compound of Interest

Compound Name: MB 488 NHS ester

Cat. No.: B15555379

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An In-depth Technical Guide to MB 488 NHS Ester

This guide provides a comprehensive overview of **MB 488 NHS ester**, a green fluorescent dye widely utilized by researchers, scientists, and drug development professionals for labeling biomolecules. It covers the core photophysical properties, detailed experimental protocols for conjugation, and the underlying chemical principles.

Core Properties and Specifications

MB 488 NHS ester is a highly hydrophilic and photostable fluorescent dye designed for covalent labeling of primary amines.^{[1][2][3][4]} Its exceptional water solubility minimizes the self-quenching that can occur with more hydrophobic dyes, leading to brighter and more reliable fluorescent signals.^{[1][2]} Structurally related to Alexa Fluor® 488, MB 488 offers improved brightness and water solubility, making it an excellent choice for a wide range of applications.^{[1][2][3]}

The key feature of this dye is the N-hydroxysuccinimide (NHS) ester functional group. This group reacts efficiently with primary amines (such as the side chain of lysine residues in proteins or amine-modified oligonucleotides) in a pH range of 7-9 to form a stable and covalent amide bond.^{[2][3]}

Photophysical and Chemical Data

The quantitative specifications of **MB 488 NHS ester** are summarized in the table below for easy reference.

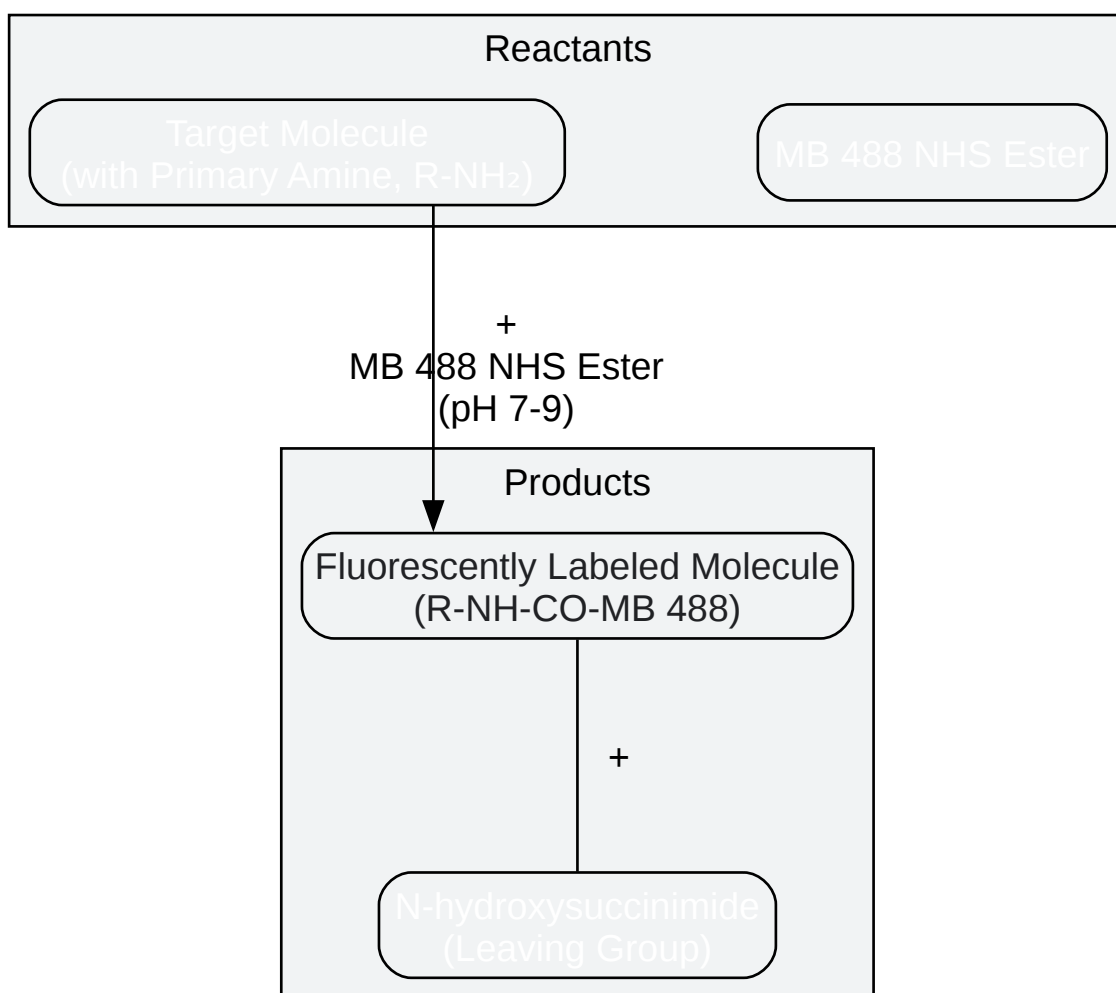
Property	Value	Reference
Maximal Excitation (Abs)	501 nm	[2] [3] [5] [6]
Maximal Emission	524 nm	[2] [3] [5] [6]
Molar Extinction Coefficient	86,000 cm ⁻¹ M ⁻¹	[2] [3]
Molecular Weight	752.69 g/mol	[2] [3]
Recommended Reaction pH	7.0 - 9.0	[2] [3]
Solubility	Water, DMSO, DMF	[2] [3]

Reaction Mechanism and Experimental Workflow

The utility of **MB 488 NHS ester** is centered on its ability to covalently attach to biomolecules. The following diagrams illustrate the chemical reaction and a typical experimental workflow for protein labeling.

Amine Labeling Reaction

The fundamental reaction is the nucleophilic acyl substitution where a primary amine on a target molecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

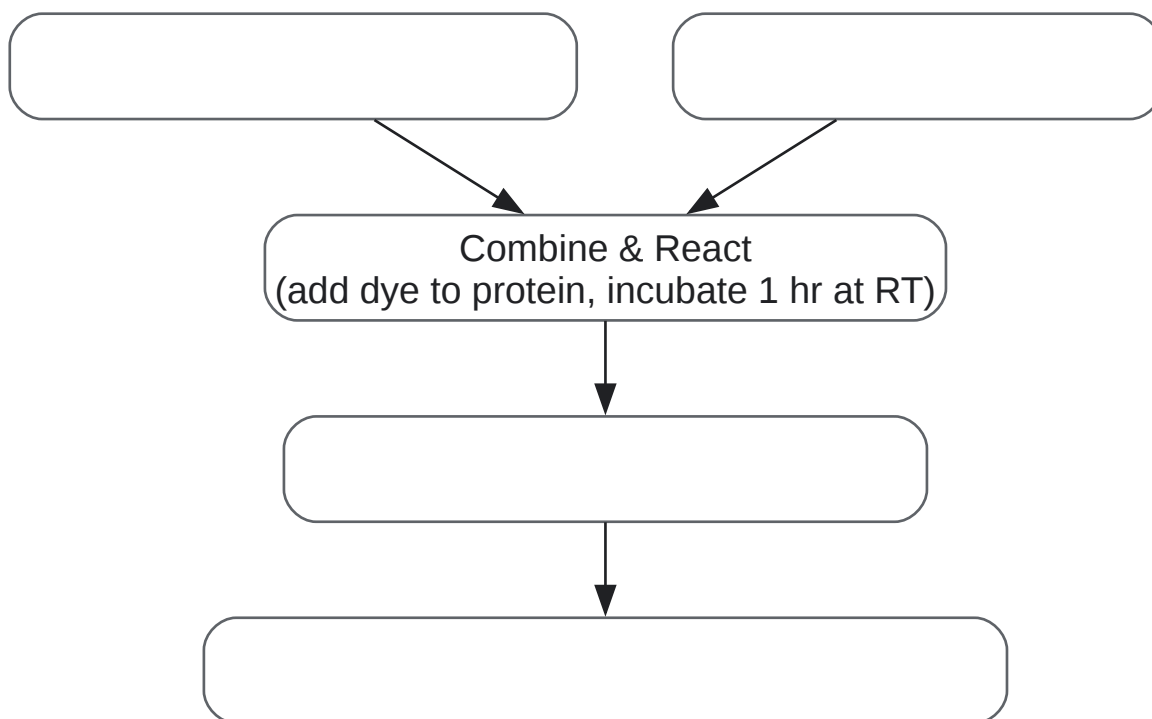


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MB 488 NHS ester conjugation reaction with a primary amine.

General Protein Labeling Workflow

A typical experiment involves preparing the dye and protein, running the conjugation reaction, and purifying the resulting labeled protein to remove any unconjugated dye.



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